molecular formula C5H8N4O2 B13105340 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide CAS No. 859154-20-4

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide

Katalognummer: B13105340
CAS-Nummer: 859154-20-4
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: YVRDHJZOSCIVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide is a heterocyclic compound that belongs to the oxadiazole familyThe presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various research domains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium. This reaction proceeds at ambient temperature and yields the desired oxadiazole derivative .

Industrial Production Methods: This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide has been explored for various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

    1,2,4-Oxadiazole: A regioisomer with similar biological activities but different chemical properties.

    1,3,4-Oxadiazole: Another regioisomer known for its antimicrobial and anticancer properties.

    1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications

Uniqueness: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

859154-20-4

Molekularformel

C5H8N4O2

Molekulargewicht

156.14 g/mol

IUPAC-Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetohydrazide

InChI

InChI=1S/C5H8N4O2/c1-3-7-5(11-9-3)2-4(10)8-6/h2,6H2,1H3,(H,8,10)

InChI-Schlüssel

YVRDHJZOSCIVOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=N1)CC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.